N-(furan-2-ylmethyl)cyclopropanamine
Overview
Description
N-(furan-2-ylmethyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a furan ring through a methylene bridge and an amine group
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)cyclopropanamine, also known as Cyclopropyl-furan-2-ylmethyl-amine, N-[(furan-2-yl)methyl]cyclopropanamine, or N-(2-furylmethyl)cyclopropanamine, is a compound that has been studied for its potential therapeutic applications. Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds have been employed as medicines in a number of distinct disease areas . For instance, some N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways, contributing to their diverse pharmacological effects .
Pharmacokinetics
The compound is known to be a liquid at room temperature, with a predicted boiling point of 1984° C at 760 mmHg and a predicted density of 11 g/mL .
Result of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects .
Action Environment
Biochemical Analysis
Biochemical Properties
N-(2-furylmethyl)cyclopropanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine-specific demethylase-1 (LSD1), an enzyme involved in the demethylation of histone proteins . This interaction can influence gene expression by altering the methylation status of histones, thereby impacting chromatin structure and function.
Cellular Effects
N-(2-furylmethyl)cyclopropanamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with LSD1 can lead to changes in gene expression patterns, which in turn can affect cell differentiation, proliferation, and apoptosis . Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of N-(2-furylmethyl)cyclopropanamine involves its binding interactions with biomolecules. It acts as an inhibitor of LSD1, leading to an increase in the methylation of histone proteins . This inhibition can result in changes in gene expression, which can have downstream effects on various cellular processes. The compound’s unique structure allows it to fit into the active site of LSD1, thereby blocking its enzymatic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-furylmethyl)cyclopropanamine can change over time. The compound is relatively stable at room temperature, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(2-furylmethyl)cyclopropanamine vary with different dosages in animal models. At low doses, the compound can effectively inhibit LSD1 without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on gene expression and cellular function.
Metabolic Pathways
N-(2-furylmethyl)cyclopropanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of LSD1 can affect the metabolic pathways associated with histone methylation and demethylation . This can lead to changes in the levels of various metabolites and influence overall cellular metabolism.
Transport and Distribution
Within cells and tissues, N-(2-furylmethyl)cyclopropanamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
N-(2-furylmethyl)cyclopropanamine is localized within specific subcellular compartments, where it exerts its biochemical effects. It may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 2-furylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-3-(4-morpholinyl)-1-propanamine
- N-(2-furylmethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- N-(2-furylmethyl)-2,4-dinitrobenzamide
Uniqueness
N-(furan-2-ylmethyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a furan ring, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring adds strain and reactivity, while the furan ring contributes aromaticity and potential for various chemical transformations.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPDMHNZROESOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406019 | |
Record name | N-(2-furylmethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831203-37-3 | |
Record name | N-Cyclopropyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831203-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-furylmethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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